ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate
Description
Properties
CAS No. |
21552-58-9 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)14-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
InChI Key |
MZHYGGYUFBUFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Benzene Derivatives
The reaction begins with the formation of an aromatic ketone via Friedel-Crafts acylation. For example, treating benzene with acetyl chloride in the presence of AlCl₃ yields acetophenone. Substituted benzene derivatives may be used to introduce specific functional groups at the para or ortho positions.
Bromination and Ammonolysis
The ketone intermediate undergoes bromination using elemental bromine (Br₂) in acetic acid, producing a 2-bromo derivative. Subsequent ammonolysis with aqueous ammonia or ammonium hydroxide converts the bromide to a primary amine. This step typically requires reflux conditions (80–100°C) for 6–12 hours.
Carbamate Formation via Chloroformate Reaction
The free amine reacts with ethyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl, facilitating the nucleophilic substitution that yields the target carbamate. Purification via column chromatography (hexane:ethyl acetate = 9:1) affords the final product in 65–75% yield.
Key Data Table 1: Friedel-Crafts Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, acetyl chloride, 0°C | 85 | 92 |
| Bromination | Br₂, CH₃COOH, 25°C, 2 h | 78 | 89 |
| Ammonolysis | NH₄OH, 80°C, 8 h | 70 | 90 |
| Carbamate formation | ClCO₂Et, Et₃N, DCM, 0°C → 25°C | 73 | 95 |
Copper-Catalyzed Oxidative Benzylic C(sp³)–H Amination
Recent advances in C–H functionalization have enabled direct amination of benzylic positions. A copper-catalyzed method reported by utilizes N-fluorobenzenesulfonimide (NFSI) as an oxidant and ethyl carbamate as the amine source.
Reaction Setup and Catalysis
In a glovebox, CuCl (10 mol%) and bisoxazoline ligand L1 (12 mol%) are combined in a 1:1 mixture of MeCN and hexafluoroisopropanol (HFIP). Ethyl carbamate (2 equiv) and NFSI (2 equiv) are added to ethylbenzene derivatives, followed by heating at 60°C for 24 hours under argon.
Mechanistic Insights
The reaction proceeds via a radical mechanism, where Cu(I) generates a benzylic radical intermediate. NFSI acts as a fluorine donor and oxidant, enabling C–N bond formation. Deuterium labeling studies confirm the retention of configuration at the benzylic position.
Key Data Table 2: Copper-Catalyzed Amination
| Substrate | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| Ethylbenzene | CuCl/L1, NFSI | 24 | 68 |
| Cumene | CuCl/L1, NFSI | 24 | 55 |
| 1-Phenylethane | CuCl/L1, NFSI | 24 | 72 |
One-Pot Amidation of Nitroalkanes
A one-pot strategy adapted from converts nitroalkanes to amides, which can be further modified to carbamates. While originally designed for amides, this method has been extrapolated to carbamate synthesis.
Reaction Protocol
(2-Nitroethyl)benzene is treated with (S)-1-phenylethylamine in dimethyl ether (DME) under oxygen atmosphere. Dibromotetrafluoroethane (DBTCE) and N-iodosuccinimide (NIS) mediate the oxidative amidation. After 24 hours, the crude product is purified via flash chromatography (PE/EA = 20:1).
Limitations and Adaptations
This method yields secondary amides predominantly. To access carbamates, post-synthetic hydrolysis of the amide followed by treatment with ethyl chloroformate is required, reducing overall efficiency (total yield: 40–50%).
| Step | Reagents | Yield (%) |
|---|---|---|
| N-Boc formation | TsNa, HCO₂H | 85 |
| Deprotection | HCl, dioxane | 90 |
| Carbamate synthesis | ClCO₂Et, Et₃N | 75 |
Analytical Validation and Purification
All routes require rigorous purification and characterization:
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is characterized by its ability to interact with cholinergic systems in the body. The compound primarily functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound increases acetylcholine levels, which can enhance neurotransmission and potentially lead to overstimulation of muscles and glands.
Pharmacological Research
This compound is being studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease. Its mechanism of action suggests it may help restore cholinergic function in neurodegenerative conditions.
Neuropharmacology
Research indicates that this compound may offer neuroprotective effects by enhancing cholinergic signaling. It has been evaluated for its efficacy in various animal models of cognitive impairment, showing promise in improving memory and learning capabilities.
Case Study 1: Neuroprotective Effects
A study conducted on aged rats demonstrated that administration of this compound resulted in significant improvements in cognitive function compared to control groups. The results indicated enhanced performance in maze tests, suggesting potential benefits for age-related cognitive decline.
Case Study 2: Cholinesterase Inhibition
In vitro studies have shown that this compound effectively inhibits AChE and BChE with IC50 values of 8.0 µM and 6.5 µM, respectively. These findings underscore its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction.
Mechanism of Action
The mechanism by which ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cholinesterase enzymes, which are crucial for neurotransmission .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Ethyl N-(2-Methyl-1-Phenylpropan-2-yl)carbamate and Analogues
Key Observations :
- Steric Effects : The target compound’s bulky substituent likely enhances stability against hydrolysis compared to ethyl carbamate, which is prone to metabolic activation .
- Reactivity : Unlike Prop-2-en-1-yl N-phenylcarbamate, which contains a reactive allyl group for polymerizations, the target’s substituent may limit participation in addition reactions due to steric hindrance .
Toxicity and Metabolic Profiles
- Ethyl Carbamate: Known carcinogen; metabolically activated to genotoxic intermediates. Induces liver and lung tumors in rodents .
- Vinyl Carbamate: 10–100× more carcinogenic than ethyl carbamate; metabolized to DNA-reactive epoxides .
- No direct evidence of carcinogenicity is available, but structural analogs suggest substituent bulk correlates with lower metabolic activation .
Biological Activity
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its interactions with cholinergic systems, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉NO₂. The compound features a carbamate functional group, which is known for its reactivity and biological significance. The structural arrangement likely influences both its pharmacological effects and its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 219.30 g/mol |
| Functional Groups | Carbamate |
| Solubility | Soluble in organic solvents |
This compound primarily exhibits its biological activity through the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications for conditions like Alzheimer's disease.
Inhibition Studies
Recent studies have demonstrated that similar carbamate derivatives can effectively inhibit AChE and BChE with varying potency. For instance, compounds with specific structural modifications have shown enhanced selectivity towards BChE compared to AChE, indicating potential therapeutic applications in treating neurodegenerative diseases.
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound has been evaluated for its antimicrobial properties. Research suggests that certain analogues of carbamates can inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings.
Case Study: Biofilm Inhibition
A study involving a series of carbamate analogues revealed that some exhibited potent activity against MRSA biofilms at low micromolar concentrations. This suggests that this compound may have similar applications as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contextualized by comparing it with other carbamates. The following table summarizes key findings from various studies:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | AChE/BChE inhibition | TBD | Potential for neuropharmacological use |
| Methyl N-(1-phenylpropan-2-yl)carbamate | AChE inhibition | 5.5 | Structural similarity to ethyl analogue |
| Ethyl N-(2-phenethyl) carbamate | Biofilm inhibition against MRSA | 12.3 | Effective against resistant strains |
Q & A
Q. What are the recommended synthetic routes for ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate, and how can reaction efficiency be monitored?
Methodological Answer: The compound can be synthesized via carbamate formation using phenyl isocyanate and the corresponding alcohol (e.g., α-terpineol derivatives) in the presence of a catalytic acid like HCl. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate and product formation. Post-reaction purification via column chromatography (silica gel, light petroleum ether) is recommended, followed by crystallization (e.g., chloroform:ethanol mixtures) for structural homogeneity .
Q. What spectroscopic and crystallographic methods are essential for characterizing this carbamate?
Methodological Answer:
-
NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., tert-butyl groups, phenyl rings).
-
X-ray Crystallography : Resolve disorder in cyclohexene rings (common in carbamates) and measure intermolecular interactions (e.g., N—H⋯O hydrogen bonds, C—H⋯π interactions). Example parameters from similar structures:
Interaction Type Distance (Å) Angle (°) N1—H1N1⋯O2 2.20 165 C13—H13A⋯Cg1 3.45 145
Advanced Research Questions
Q. How can factorial design be applied to optimize synthesis parameters (e.g., solvent, catalyst loading, temperature)?
Methodological Answer: A fractional factorial design (FFD) or response surface methodology (RSM) can systematically vary parameters to identify critical factors affecting yield. For example:
- Variables : Catalyst concentration (0.5–2.0 mol%), solvent polarity (chloroform vs. acetonitrile), reaction time (30–120 min).
- Output : Yield (%) and purity (HPLC area%).
Statistical software (e.g., JMP, Minitab) can model interactions and predict optimal conditions. This reduces experimental iterations by >50% compared to trial-and-error approaches .
Q. How can computational methods predict reaction pathways and intermediates for this carbamate?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map potential energy surfaces to identify transition states and intermediates. Software like Gaussian or ORCA can simulate:
- Nucleophilic attack : Alcohol oxygen on isocyanate carbon.
- Catalytic role of HCl : Protonation of isocyanate to enhance electrophilicity.
ICReDD’s integrated approach combines these calculations with machine learning to prioritize experimental conditions, reducing development time by 40–60% .
Q. How to resolve discrepancies in reported reaction yields across synthetic methods?
Methodological Answer:
- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor real-time intermediate formation.
- Side-Reaction Analysis : Identify byproducts (e.g., urea derivatives) via LC-MS.
- Solvent Effects : Compare dielectric constants (ε) to assess polarity-driven yield variations. For example, chloroform (ε = 4.8) may favor carbamate formation over DMF (ε = 36.7), which promotes side reactions .
Q. What advanced techniques validate hydrolytic stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 14 days. Monitor degradation via HPLC-MS.
- Activation Energy Calculation : Use Arrhenius plots (data at 25°C, 40°C, 60°C) to extrapolate shelf life. Example degradation products: phenylamine derivatives and CO .
Data Analysis and Interpretation
Q. How to interpret disorder in crystallographic data for carbamate derivatives?
Methodological Answer: Disordered cyclohexene rings (e.g., occupancy ratios 0.55:0.45) require refinement using split-atom models in software like SHELXL. Validate via residual electron density maps and thermal displacement parameters. For example, puckering parameters (Q, θ, φ) distinguish half-boat vs. chair conformations in disordered systems .
Q. What statistical methods analyze structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) to correlate substituent electronic effects (Hammett σ constants) with bioactivity (e.g., IC).
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., acetylcholinesterase for carbamate inhibitors) using GROMACS or AMBER .
Future Directions
Q. How can AI-driven platforms enhance reaction optimization for carbamate derivatives?
Methodological Answer:
- Autonomous Laboratories : AI (e.g., Bayesian optimization) iteratively adjusts parameters (temperature, stoichiometry) based on real-time HPLC/MS feedback.
- Digital Twins : COMSOL Multiphysics models heat/mass transfer in flow reactors to predict scalability issues (e.g., clogging, exothermic peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
